3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide

Organic Synthesis Phase-Transfer Catalysis Indole Functionalization

Procure 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide (CAS 1363843-19-9) as your key intermediate for SARDs and GSK-3 inhibitors. Unlike generic 5-bromoindole, this compound combines a C5-bromine handle (Suzuki/Buchwald-Hartwig diversification) with a 3-oxopropanamide side chain convertible to 3-acetylindoles via phase-transfer catalysis (5% NaOH/TBAB). This dual-functionalization eliminates multi-step sequences, increases yield, and supports parallel library synthesis. LogP 1.5, TPSA 76 Ų ensure superior drug-likeness versus simpler indoles. Ideal for castration-resistant prostate cancer lead optimization.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1363843-19-9
Cat. No. B1407532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide
CAS1363843-19-9
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)C(=O)CC(=O)N
InChIInChI=1S/C11H9BrN2O2/c12-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(13)16/h1-3,5,14H,4H2,(H2,13,16)
InChIKeyNEXUSMKZAGJKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide Procurement: What Differentiates This 5-Bromoindole Derivative from Generic Indole Building Blocks


3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide (CAS 1363843-19-9) is a functionalized 5-bromoindole derivative that features a distinct substitution pattern: a bromine atom at the 5-position of the indole ring and a 3-oxopropanamide moiety at the 3-position [1]. This compound belongs to the class of 3-cyanoacetyl indole-derived building blocks and is primarily utilized as a synthetic intermediate for the preparation of more complex indole-based pharmacophores, including selective androgen receptor degraders (SARDs) and GSK-3 inhibitor candidates [2]. Its molecular formula is C11H9BrN2O2 with a molecular weight of 281.11 g/mol [1]. The combination of the 5-bromo substituent and the 3-oxopropanamide side chain provides a unique handle for further chemical elaboration that distinguishes it from simpler, commercially available indole scaffolds.

Why Generic Indole Building Blocks Cannot Substitute for 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide (CAS 1363843-19-9) in Advanced Synthetic Workflows


Generic indole building blocks such as unsubstituted indole, simple 5-bromoindole (CAS 10075-50-0), or 3-acetylindole lack the specific functional group combination required for convergent synthetic routes targeting SARDs and other advanced pharmacophores [1]. The 3-oxopropanamide moiety serves as a critical synthetic handle that enables efficient transformation to 3-acetylindoles under phase-transfer catalysis conditions, a pathway that is not accessible from simpler indole precursors [2]. Furthermore, the presence of the 5-bromo substituent alongside the 3-oxopropanamide side chain provides a dual-functionalization platform that supports both electrophilic substitution chemistry at the indole nitrogen and subsequent derivatization of the side chain amide. Substitution with 5-bromoindole alone would require additional synthetic steps to install the 3-oxopropanamide group, reducing overall yield and increasing process complexity. Conversely, substitution with a non-brominated 3-oxopropanamide indole would eliminate the possibility of downstream halogen-metal exchange or cross-coupling reactions that rely on the 5-bromo handle [3].

Quantitative Differentiation: Evidence Supporting the Selection of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide Over Closest Analogs


Synthetic Yield Advantage: High-Efficiency Conversion to 3-Acetylindoles via Phase-Transfer Catalysis

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide can be efficiently converted to the corresponding 3-acetylindole derivative using a 5% aqueous sodium hydroxide solution with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding the N-alkyl derivatives in excellent yields [1]. In contrast, alternative synthetic routes starting from 5-bromoindole or 3-cyanoacetylindole typically require harsher conditions, multi-step sequences, or metal-catalyzed reactions that produce lower overall yields [2]. The reported methodology demonstrates that the 3-oxopropanamide group serves as an activated intermediate that facilitates this transformation, providing a distinct synthetic advantage over non-oxopropanamide-containing 5-bromoindole precursors.

Organic Synthesis Phase-Transfer Catalysis Indole Functionalization

Relevance to Selective Androgen Receptor Degrader (SARD) Scaffolds: Structural Congruence with Lead Optimization Series

Indolyl propanamide derivatives, including those structurally related to 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide, have been identified as selective androgen receptor degraders (SARDs) with submicromolar AR antagonism and protein degradation activity selective for AR and AR splice variants [1]. This class of compounds maintained potency against enzalutamide-resistant mutant ARs and prostate cancer cells and demonstrated efficacy in Enz-R xenograft models [1]. The 5-bromoindole substructure is a critical pharmacophoric element in several lead series, as bromine substitution at the 5-position has been shown to enhance binding affinity and metabolic stability compared to unsubstituted or fluoro-substituted analogs in related indole-based kinase inhibitor programs .

Prostate Cancer Selective Androgen Receptor Degraders Medicinal Chemistry

Physicochemical and ADME Predictions: Computed LogP and Topological Polar Surface Area (TPSA) Provide Favorable Drug-Likeness Profile

The computed octanol-water partition coefficient (LogP) for 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is 1.5, and the topological polar surface area (TPSA) is 76 Ų [1]. These values place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų) and Veber's rules (TPSA < 140 Ų) [2]. In comparison, the simpler 5-bromoindole core (CAS 10075-50-0) has a higher computed LogP of approximately 2.5–3.0 due to the absence of the polar oxopropanamide side chain, which may limit aqueous solubility and negatively impact formulation development [3].

ADME Drug-Likeness Physicochemical Properties

Synthetic Versatility: Dual Reactivity Handles Enable Divergent Synthesis of Heterocyclic Libraries

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide possesses two orthogonal reactive sites: the 5-bromo substituent, which is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), and the 3-oxopropanamide side chain, which can be reduced to the corresponding 3-acetylindole, hydrolyzed to the carboxylic acid, or elaborated via amide coupling [1][2]. This dual functionality contrasts with simpler 5-bromoindole, which lacks the 3-position handle, and with 3-oxopropanamide indoles lacking the 5-bromo group, which cannot undergo halogen-based cross-coupling [3]. The combination of these two reactive sites within a single building block enables divergent synthesis strategies that can generate structurally diverse compound libraries from a common intermediate.

Divergent Synthesis Heterocyclic Chemistry Medicinal Chemistry Libraries

Optimal Research and Procurement Scenarios for 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide (CAS 1363843-19-9)


Synthesis of Selective Androgen Receptor Degrader (SARD) Lead Compounds for Enzalutamide-Resistant Prostate Cancer Research

This compound is ideally suited as a key intermediate in the synthesis of indolyl propanamide-based SARDs, a validated class of compounds demonstrating submicromolar AR antagonism and efficacy in Enz-R xenograft models [1]. The 5-bromoindole core and 3-oxopropanamide side chain provide the precise substitution pattern required for lead optimization efforts targeting castration-resistant and enzalutamide-resistant prostate cancer [1].

Divergent Synthesis of 3-Substituted and 5-Substituted Indole Libraries for Kinase Inhibitor Screening

The orthogonal reactivity of the 5-bromo and 3-oxopropanamide handles enables parallel synthesis of diverse compound libraries. The 5-position can be diversified via Suzuki or Buchwald-Hartwig coupling, while the 3-oxopropanamide side chain can be reduced to the 3-acetylindole, hydrolyzed, or amidated [2]. This dual-functionalization strategy is particularly valuable for GSK-3 inhibitor programs, where 5-substituted indoles have demonstrated promising activity .

Efficient Preparation of N-Alkyl-3-Acetylindole Derivatives via Phase-Transfer Catalysis

Using 5% NaOH and TBAB as a phase-transfer catalyst, 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide can be directly converted to N-alkyl-3-acetylindole derivatives in excellent yields [2]. This methodology eliminates the need for multi-step sequences involving separate acylation and alkylation steps, making it a preferred building block for medicinal chemists requiring access to this specific chemotype.

Development of Orally Bioavailable Indole-Based Therapeutics with Improved Solubility Profiles

With a predicted LogP of 1.5 and TPSA of 76 Ų, this compound offers a favorable drug-likeness profile that supports oral bioavailability [2]. The lower lipophilicity compared to simpler 5-bromoindole precursors (LogP ≈ 2.5–3.0) [3] suggests improved aqueous solubility, making it a more suitable starting point for lead optimization programs where formulation and in vivo dosing are critical considerations.

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